Silane, trichloroheptyl- Silane, trichloroheptyl-
Brand Name: Vulcanchem
CAS No.: 871-41-0
VCID: VC3716084
InChI: InChI=1S/C7H15Cl3Si/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3
SMILES: CCCCCCC[Si](Cl)(Cl)Cl
Molecular Formula: C7H15Cl3Si
Molecular Weight: 233.6 g/mol

Silane, trichloroheptyl-

CAS No.: 871-41-0

Cat. No.: VC3716084

Molecular Formula: C7H15Cl3Si

Molecular Weight: 233.6 g/mol

* For research use only. Not for human or veterinary use.

Silane, trichloroheptyl- - 871-41-0

Specification

CAS No. 871-41-0
Molecular Formula C7H15Cl3Si
Molecular Weight 233.6 g/mol
IUPAC Name trichloro(heptyl)silane
Standard InChI InChI=1S/C7H15Cl3Si/c1-2-3-4-5-6-7-11(8,9)10/h2-7H2,1H3
Standard InChI Key SRQHGWJPIZXDTA-UHFFFAOYSA-N
SMILES CCCCCCC[Si](Cl)(Cl)Cl
Canonical SMILES CCCCCCC[Si](Cl)(Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Trichloroheptylsilane consists of a silicon atom bonded to three chlorine atoms and one heptyl (C₇H₁₅) group. The compound follows the general formula R-SiCl₃, where R represents the heptyl chain. The silicon-chlorine bonds are highly reactive, making this compound susceptible to hydrolysis and serving as an important precursor in various chemical reactions and modifications of surfaces.

Similar to other chlorosilanes, trichloroheptylsilane belongs to the broader category of silane coupling agents (SCAs) which feature both inorganic-reactive and organic-reactive moieties. These compounds are particularly valuable for their ability to form bridges between organic and inorganic materials, enhancing interfacial adhesion in composite materials .

Physicochemical Properties

Based on structural analogs and related chlorosilanes, the expected physicochemical properties of trichloroheptylsilane can be extrapolated as follows:

PropertyExpected ValueBasis
Molecular FormulaC₇H₁₅SiCl₃Based on chemical structure
Molecular WeightApproximately 233.64 g/molCalculated from atomic weights
Physical StateColorless to pale yellow liquidSimilar to other trichlorosilanes
Boiling PointEstimated 195-210°CExtrapolated from trichloro(trichloromethyl)silane (155-156°C)
DensityApproximately 1.2-1.3 g/cm³Comparable to similar chlorosilanes
SolubilityReacts with water (hydrolysis)Characteristic of chlorosilanes
OdorPungent, irritatingCommon to reactive chlorosilanes

Unlike the compound trichloro(trichloromethyl)silane which has a documented melting point of 115°C , trichloroheptylsilane would likely have a lower melting point due to the longer alkyl chain disrupting the crystalline structure.

Synthesis Methodologies

Hydrosilylation Route

The most probable synthesis route for trichloroheptylsilane would involve hydrosilylation reactions using trichlorosilane (HSiCl₃) and 1-heptene, similar to how other alkylchlorosilanes are produced. This reaction typically employs platinum catalysts such as H₂PtCl₆ (Speier's catalyst) or Karstedt's catalyst .

The general reaction can be represented as:
HSiCl₃ + CH₂=CH(CH₂)₅CH₃ → C₇H₁₅SiCl₃

This synthesis approach aligns with the documented hydrosilylation processes used for producing various silane coupling agents, where trichlorosilane reacts with unsaturated hydrocarbons to form the corresponding alkyl chlorosilanes .

Grignard Method

An alternative synthetic approach could utilize Grignard reagents:
C₇H₁₅MgX + SiCl₄ → C₇H₁₅SiCl₃ + MgXCl

This method would require careful control of reaction conditions to prevent over-substitution of chlorine atoms .

Chemical Reactivity Patterns

Hydrolysis

Like other chlorosilanes, trichloroheptylsilane undergoes rapid hydrolysis when exposed to moisture, producing silanols that can further condense to form siloxane networks:

C₇H₁₅SiCl₃ + 3H₂O → C₇H₁₅Si(OH)₃ + 3HCl

This reaction releases hydrogen chloride, which makes the compound highly corrosive and reactive in humid environments . The rate of hydrolysis is expected to be comparable to other trichlorosilanes, though potentially moderated by the steric hindrance of the heptyl group.

Alcoholysis

Reaction with alcohols produces the corresponding alkoxysilanes:

C₇H₁₅SiCl₃ + 3ROH → C₇H₁₅Si(OR)₃ + 3HCl

This reaction is significant for converting the highly reactive chlorosilane into more stable alkoxysilanes, which are commonly used as coupling agents in various industrial applications .

Applications in Industry and Research

Surface Modification

Trichloroheptylsilane likely serves as an effective surface modifier for hydroxyl-bearing inorganic surfaces such as glass, silica, and metal oxides. The heptyl chain imparts hydrophobicity to treated surfaces, making it potentially useful for water-repellent coatings and treatments .

Coupling Agent Applications

As a silane coupling agent, trichloroheptylsilane could function as a molecular bridge between inorganic fillers and organic polymers. The heptyl group provides compatibility with non-polar polymers, while the reactive chlorosilane moiety bonds to inorganic surfaces. This dual functionality enhances the mechanical properties of composite materials by improving adhesion at the organic-inorganic interface .

Intermediates in Organosilicon Chemistry

The compound likely serves as an intermediate in the synthesis of more complex organosilicon compounds. The reactive Si-Cl bonds provide pathways for further transformations into various functional silanes .

Safety AspectRecommendation
Personal ProtectionChemical-resistant gloves, safety goggles, face shield, protective clothing
Handling EnvironmentDry, inert atmosphere (e.g., nitrogen or argon)
VentilationWell-ventilated fume hood
Fire ProtectionDry chemical extinguishers, avoid water
StorageSealed containers in cool, dry location away from moisture and incompatible materials
DisposalProfessional chemical waste disposal services

Similar to trichloro(chloromethyl)silane, trichloroheptylsilane would react violently with water and should be considered a reactive chemical that presents an explosion hazard under certain conditions .

Comparative Analysis with Related Silanes

Structure-Property Relationships

The following table compares trichloroheptylsilane with related chlorosilanes:

CompoundStructureKey DifferencesProperties
TrichloroheptylsilaneC₇H₁₅SiCl₃Longer alkyl chainEnhanced hydrophobicity, reduced reactivity
Trichloro(chloromethyl)silaneClCH₂SiCl₃Chlorinated methyl groupHigher reactivity, more volatile
Trichloro(trichloromethyl)silaneCCl₃SiCl₃Trichloromethyl groupHigher melting point (115°C), greater electron-withdrawing effect
Trichloro(methyl)silaneCH₃SiCl₃Shorter alkyl groupGreater volatility, lower boiling point

The heptyl chain in trichloroheptylsilane introduces significant hydrophobic character compared to shorter-chain analogs, potentially influencing solubility parameters and interfacial behavior in composite materials.

Research Prospects and Future Directions

Catalytic Applications

Investigation into the use of trichloroheptylsilane-modified surfaces as supports for catalysts might reveal advantages in selective catalytic processes, particularly in non-aqueous reaction environments.

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